molecular formula C7H3BrFNO B13027873 3-Bromo-7-fluorobenzo[d]isoxazole

3-Bromo-7-fluorobenzo[d]isoxazole

Cat. No.: B13027873
M. Wt: 216.01 g/mol
InChI Key: ISCACEDADJYNBM-UHFFFAOYSA-N
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Description

3-Bromo-7-fluorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluorobenzo[d]isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. The reaction conditions usually involve heating the reactants in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the reagents used, various substituted isoxazole derivatives can be formed.

    Oxidation Products: Oxo derivatives of the isoxazole ring.

    Reduction Products: Amine derivatives of the isoxazole ring.

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzo[d]isoxazole
  • 3-Chloro-7-fluorobenzo[d]isoxazole
  • 3-Bromo-7-chlorobenzo[d]isoxazole

Uniqueness

3-Bromo-7-fluorobenzo[d]isoxazole is unique due to the specific positioning of the bromine and fluorine atoms on the isoxazole ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-7-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCACEDADJYNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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